LU AA33810
LU AA33810
Lu AA33810 is an antagonist of neuropeptide Y (NPY) receptor Y5 (Ki = 1.5 nM for the human receptor). It is selective for Y5 over Y1, Y2, and Y4 (Kis = >10 µM for all in HEK293 membranes expressing rat receptors). Lu AA33810 also binds the serotonin (5-HT) receptor subtypes 5-HT1A and 5-HT2B (Kis = 478 and 247 nM, respectively). It inhibits NPY-induced calcium mobilization and cAMP accumulation in COS-7 and HEK293 cells expressing the rat Y5 receptor, respectively, in a concentration-dependent manner. Lu AA33810 (10 mg/kg) increases social interaction time in a social exploration test, as well as decreases immobility time in the forced swim test, in rats, indicating anxiolytic- and antidepressant-like activities, respectively.
LU AA33810(cas 304008-29-5)is a potent neuropeptide Y (NPY) Y5 receptor antagonist (Ki = 1.5 nM in vitro). Displays ≥ 3300-fold affinity for Y5 over Y1, Y2 and Y4 receptors. Also binds human 5-HT2B and 5-HT1A receptors (Ki values are 247 and 478 nM respectively). Exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity.
LU AA33810(cas 304008-29-5)is a potent neuropeptide Y (NPY) Y5 receptor antagonist (Ki = 1.5 nM in vitro). Displays ≥ 3300-fold affinity for Y5 over Y1, Y2 and Y4 receptors. Also binds human 5-HT2B and 5-HT1A receptors (Ki values are 247 and 478 nM respectively). Exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity.
Brand Name:
Vulcanchem
CAS No.:
304008-29-5
VCID:
VC0004709
InChI:
InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22)
SMILES:
CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43
Molecular Formula:
C19H25N3O2S3
Molecular Weight:
423.6 g/mol
LU AA33810
CAS No.: 304008-29-5
Cat. No.: VC0004709
Molecular Formula: C19H25N3O2S3
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Lu AA33810 is an antagonist of neuropeptide Y (NPY) receptor Y5 (Ki = 1.5 nM for the human receptor). It is selective for Y5 over Y1, Y2, and Y4 (Kis = >10 µM for all in HEK293 membranes expressing rat receptors). Lu AA33810 also binds the serotonin (5-HT) receptor subtypes 5-HT1A and 5-HT2B (Kis = 478 and 247 nM, respectively). It inhibits NPY-induced calcium mobilization and cAMP accumulation in COS-7 and HEK293 cells expressing the rat Y5 receptor, respectively, in a concentration-dependent manner. Lu AA33810 (10 mg/kg) increases social interaction time in a social exploration test, as well as decreases immobility time in the forced swim test, in rats, indicating anxiolytic- and antidepressant-like activities, respectively. LU AA33810(cas 304008-29-5)is a potent neuropeptide Y (NPY) Y5 receptor antagonist (Ki = 1.5 nM in vitro). Displays ≥ 3300-fold affinity for Y5 over Y1, Y2 and Y4 receptors. Also binds human 5-HT2B and 5-HT1A receptors (Ki values are 247 and 478 nM respectively). Exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity. |
|---|---|
| CAS No. | 304008-29-5 |
| Molecular Formula | C19H25N3O2S3 |
| Molecular Weight | 423.6 g/mol |
| IUPAC Name | N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide |
| Standard InChI | InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22) |
| Standard InChI Key | UWSBTSAJZMIHBL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 |
| Canonical SMILES | CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator